Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl-
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Overview
Description
Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- is a complex organic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boronic esters as protective groups in carbohydrate chemistry has been explored for selective functionalization of glycoside substrates .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- involves its interaction with specific molecular targets and pathways. For instance, pyridine derivatives have been shown to inhibit tropomyosin receptor kinases, which are associated with cell proliferation and differentiation . The compound’s effects are mediated through the phosphorylation of the kinase domain and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the benzoyl, benzylamino, and trifluoromethyl groups.
Pyridazinone: A derivative of pyridazine, known for its broad range of pharmacological activities.
Uniqueness
Pyridine, 3-benzoyl-4-benzylamino-2-trifluoromethyl- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity
Properties
IUPAC Name |
[4-(benzylamino)-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O/c21-20(22,23)19-17(18(26)15-9-5-2-6-10-15)16(11-12-24-19)25-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMZWYZUBSXKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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